molecular formula C9H15F3O B6186472 [4-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers CAS No. 2639462-25-0

[4-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers

Cat. No.: B6186472
CAS No.: 2639462-25-0
M. Wt: 196.2
InChI Key:
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Description

[4-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers: is a chemical compound with the molecular formula C9H15F3O and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

The synthesis of [4-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually include a solvent like dimethylformamide and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(2,2,2-trifluoroethyl)cyclohexyl]methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoroethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, [4-(2,2,2-trifluoroethyl)cyclohexyl]methanol is used to study the effects of trifluoromethylated compounds on biological systems. It serves as a model compound to investigate the interactions of trifluoromethyl groups with biological targets.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug design.

Mechanism of Action

The mechanism of action of [4-(2,2,2-trifluoroethyl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target .

Comparison with Similar Compounds

  • [4-(2,2,2-difluoroethyl)cyclohexyl]methanol
  • [4-(2,2,2-trifluoromethyl)cyclohexyl]methanol
  • [4-(2,2,2-trifluoroethyl)cyclohexyl]ethanol

Uniqueness:

Properties

CAS No.

2639462-25-0

Molecular Formula

C9H15F3O

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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